molecular formula C13H18N2O5S B2706371 N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 379254-39-4

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2706371
CAS No.: 379254-39-4
M. Wt: 314.36
InChI Key: MDPWUWWHZWLVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide is a chemical compound that features a benzamide core with a morpholine-4-sulfonyl group and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Morpholine-4-sulfonyl Group: This step involves the sulfonylation of the benzamide core using morpholine-4-sulfonyl chloride under basic conditions.

    Addition of the Hydroxyethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(2-carboxyethyl)-3-(morpholine-4-sulfonyl)benzamide.

    Reduction: Formation of N-(2-hydroxyethyl)-3-(morpholine-4-thio)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl and morpholine-4-sulfonyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide
  • N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)aniline

Uniqueness

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility, while the morpholine-4-sulfonyl group contributes to its potential as an enzyme inhibitor.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-7-4-14-13(17)11-2-1-3-12(10-11)21(18,19)15-5-8-20-9-6-15/h1-3,10,16H,4-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWUWWHZWLVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.